

Application Note: Stability-Indicating Assay Development for Rosoxacin Hemisulfate

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Compound of Interest

Compound Name: *Rosoxacin Hemisulfate*

Cat. No.: *B1162430*

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Abstract & Scope

This application note details the development of a stability-indicating high-performance liquid chromatography (HPLC) assay for **Rosoxacin Hemisulfate**, a first-generation pyridyl-quinolone antibiotic. Unlike modern fluoroquinolones, Rosoxacin lacks a fluorine atom and a piperazine ring, altering its degradation profile. This guide addresses the specific physicochemical challenges of the hemisulfate salt—solubility and pH-dependent ionization—and provides a self-validating protocol compliant with ICH Q1A (R2) and ICH Q2 (R1) guidelines.

Target Audience: Analytical Chemists, QC Managers, and Formulation Scientists.

Physicochemical Profile & Method Strategy

Understanding the molecule is the prerequisite for separation. Rosoxacin is an amphoteric molecule containing a carboxylic acid moiety (pKa ~6.2) and a basic pyridyl nitrogen (pKa ~5.2).

The "Hemisulfate" Challenge

As a hemisulfate salt, Rosoxacin exhibits improved aqueous solubility compared to the free base. However, in high-organic mobile phases, sulfate salts can precipitate.

- **Strategic Decision:** The mobile phase must maintain sufficient aqueous buffer capacity to keep the salt solubilized while maintaining a pH that prevents peak tailing caused by silanol

interactions.

- pH Selection: A pH of 3.0 is selected. At this pH, the carboxylic acid is protonated (neutral), and the pyridyl nitrogen is protonated (cationic). This ensures the molecule behaves consistently as a cation, allowing for ion-suppression or ion-pairing chromatography on a C18 column.

Degradation Susceptibility (Theoretical)

Based on the quinolone scaffold, the following degradation pathways are anticipated and must be resolved by the method:

- Decarboxylation: Loss of

at position 3 (Acid/Thermal stress).
- N-Oxidation: Oxidation of the pyridyl nitrogen (Oxidative stress).
- Photolysis: Cleavage of the ethyl group or ring opening (Light stress).

Experimental Protocol: Forced Degradation (Stress Testing)

This protocol generates the "worst-case" samples required to prove the method's specificity.

Stress Conditions Workflow

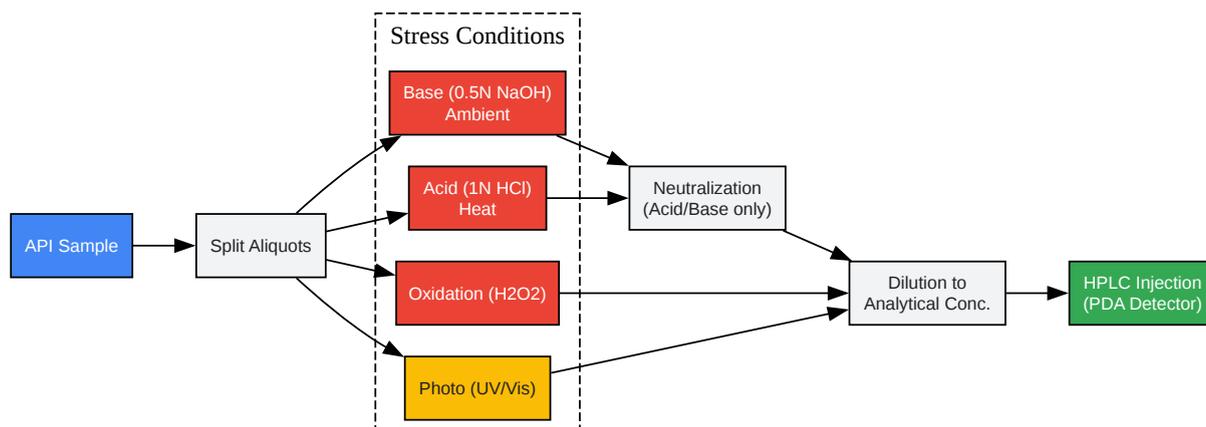
Prepare a stock solution of **Rosoxacin Hemisulfate** (1 mg/mL) in Diluent (50:50 Methanol:0.1N HCl).

Stress Type	Reagent/Condition	Duration	Target Degradation	Neutralization
Acid Hydrolysis	1.0 N HCl, 80°C	4-8 Hours	10-20%	1.0 N NaOH
Base Hydrolysis	0.5 N NaOH, Ambient	2-4 Hours	10-20%	0.5 N HCl
Oxidation	3% , Ambient	2-6 Hours	10-20%	None (Dilute)
Thermal	Solid state, 105°C	24 Hours	< 10%	Dissolve in Diluent
Photolytic	UV Light (1.2M lux hrs)	~1 Week	> 10%	None

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Critical Control: If degradation exceeds 20%, secondary degradation products (which are not relevant to shelf-life) may form. Stop the reaction once 10-20% degradation is achieved.

Visualization: Stress Testing Logic



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Caption: Workflow for generating and processing forced degradation samples prior to HPLC injection.

Chromatographic Method Development

The following conditions are optimized for the separation of Rosoxacin from its decarboxylated and oxidized degradants.

Instrumentation & Conditions

- System: HPLC with Photodiode Array (PDA) Detector (Waters Alliance or Agilent 1260 equivalent).
- Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 μ m) or equivalent.
 - Why? The "Plus" designation indicates double end-capping, crucial for reducing tailing of the basic pyridyl group.
- Wavelength: 254 nm (Primary), 280 nm (Secondary).

- Flow Rate: 1.0 mL/min.[1]
- Injection Volume: 10 μ L.
- Column Temp: 30°C.

Mobile Phase Composition

A gradient method is recommended to elute polar degradants early and flush late-eluting dimers.

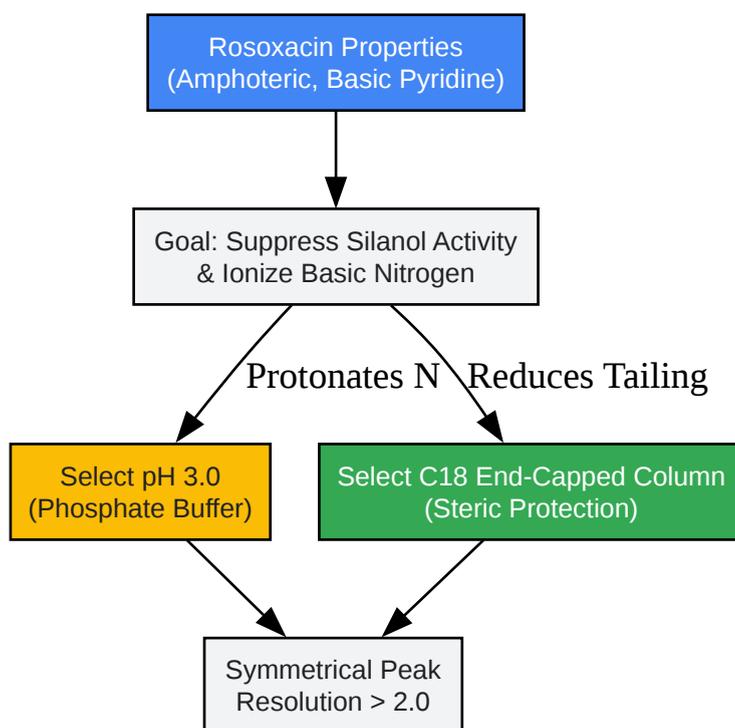
- Buffer (Solvent A): 25 mM Potassium Phosphate (pH 3.0 with Orthophosphoric Acid).
- Organic (Solvent B): Acetonitrile (HPLC Grade).

Gradient Table:

Time (min)	% Buffer (A)	% ACN (B)	Function
0.0	85	15	Initial Hold
5.0	85	15	Isocratic for polar degradants
20.0	40	60	Linear Ramp to elute API
25.0	40	60	Wash
25.1	85	15	Re-equilibration

| 30.0 | 85 | 15 | End |

Method Logic Diagram



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Caption: Decision tree for selecting mobile phase pH and column chemistry based on Rosoxacin structure.

Validation Parameters (ICH Q2)

To ensure the method is "Trustworthy," it must pass the following acceptance criteria.

Specificity (Peak Purity)

- Requirement: The Rosoxacin peak in stressed samples must be spectrally pure.
- Calculation: Use the PDA software (e.g., Empower 3 or ChemStation) to calculate the "Purity Angle" vs. "Purity Threshold."
- Acceptance: Purity Angle < Purity Threshold.

Linearity & Range

- Range: 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

- Criterion: Correlation coefficient (

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.^[2]

Accuracy (Recovery)

- Protocol: Spike placebo (excipients) with **Rosoxacin Hemisulfate** at 80%, 100%, and 120% levels.
- Acceptance: Mean recovery 98.0% – 102.0%.

Robustness

Deliberately vary parameters to prove reliability:

- pH: 3.0 ± 0.2
- Flow Rate: 1.0 ± 0.1 mL/min
- Column Temp: $30^{\circ}\text{C} \pm 5^{\circ}\text{C}$
- Acceptance: System suitability (Resolution > 2.0, Tailing < 1.5) must remain met.

References

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